molecular formula C16H17IO3 B5067540 1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B5067540
M. Wt: 384.21 g/mol
InChI Key: MMTJLQNQSISMJN-UHFFFAOYSA-N
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Description

1-Iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a propoxy chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1-iodo-4-bromobenzene.

    Formation of Intermediate: 4-methoxyphenol is reacted with 1-bromo-3-chloropropane under basic conditions to form 3-(4-methoxyphenoxy)-1-chloropropane.

    Final Coupling: The intermediate is then subjected to a nucleophilic substitution reaction with 1-iodo-4-bromobenzene in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The methoxyphenoxy group can engage in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Iodo-4-phenoxybenzene
  • 1-Iodo-4-(trifluoromethoxy)benzene
  • 3-(4-Methoxyphenoxy)-1-iodopropane

Uniqueness: 1-Iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the presence of both iodine and methoxyphenoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO3/c1-18-14-7-9-16(10-8-14)20-12-2-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTJLQNQSISMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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